molecular formula C19H23NO B263655 4-isopropyl-N-mesitylbenzamide

4-isopropyl-N-mesitylbenzamide

Cat. No. B263655
M. Wt: 281.4 g/mol
InChI Key: RTOXBDYPJBXREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-mesitylbenzamide, also known as IMPB, is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). IMPB has been extensively studied for its potential applications in various fields such as medicine, materials science, and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-mesitylbenzamide is not fully understood but it is believed to involve the modulation of the activity of certain enzymes and receptors in the body. 4-isopropyl-N-mesitylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-isopropyl-N-mesitylbenzamide has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in various models of acute and chronic pain. It has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. In addition, 4-isopropyl-N-mesitylbenzamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isopropyl-N-mesitylbenzamide in lab experiments is its versatility as a reagent for the preparation of various benzamide derivatives with potential biological activities. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 4-isopropyl-N-mesitylbenzamide is its low solubility in water, which can make it challenging to work with in aqueous solutions. In addition, its potency and selectivity for certain targets may vary depending on the experimental conditions, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 4-isopropyl-N-mesitylbenzamide. One area of interest is the development of novel benzamide derivatives with improved potency and selectivity for specific targets. Another area is the investigation of the mechanism of action of 4-isopropyl-N-mesitylbenzamide and its potential interactions with other drugs or compounds. Additionally, the development of new synthetic methods for the preparation of 4-isopropyl-N-mesitylbenzamide and its derivatives could lead to improved yields and cost-effectiveness. Finally, the evaluation of the pharmacokinetics and toxicity of 4-isopropyl-N-mesitylbenzamide in animal models and clinical trials could provide valuable information for its potential use in humans.

Synthesis Methods

The synthesis of 4-isopropyl-N-mesitylbenzamide can be achieved through various methods, including the reaction of mesitylene with isopropylamine followed by the condensation of the resulting amine with benzoyl chloride. Another method involves the reaction of mesitylene with isopropylamine and benzoyl chloride in the presence of a suitable catalyst such as triethylamine. The yield of 4-isopropyl-N-mesitylbenzamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

4-isopropyl-N-mesitylbenzamide has been studied for its potential applications in various scientific fields such as drug discovery, materials science, and chemical synthesis. In drug discovery, 4-isopropyl-N-mesitylbenzamide has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. It has also been investigated as a potential treatment for neuropathic pain and other inflammatory conditions. In materials science, 4-isopropyl-N-mesitylbenzamide has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In chemical synthesis, 4-isopropyl-N-mesitylbenzamide has been used as a versatile reagent for the preparation of various benzamide derivatives with potential biological activities.

properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-propan-2-yl-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C19H23NO/c1-12(2)16-6-8-17(9-7-16)19(21)20-18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3,(H,20,21)

InChI Key

RTOXBDYPJBXREB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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